molecular formula C7H12N2O B1347446 (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS No. 494214-31-2

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1347446
CAS No.: 494214-31-2
M. Wt: 140.18 g/mol
InChI Key: FGYVPWYZXQJMNO-UHFFFAOYSA-N
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Description

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an ethyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation and reduction steps. For instance, starting with 1-ethyl-5-methyl-1H-pyrazole, the hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)aldehyde or (1-ethyl-5-methyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of this compound from its aldehyde or ketone derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    (1-ethyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the methyl group at position 5.

    (5-methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the ethyl group at position 1.

    (1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.

Uniqueness: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, along with a hydroxymethyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVPWYZXQJMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354892
Record name (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494214-31-2
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494214-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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